molecular formula C13H17LiN2O2 B1613309 Lithium 2-[(4-methylpiperazin-1-yl)methyl]benzoate CAS No. 915707-44-7

Lithium 2-[(4-methylpiperazin-1-yl)methyl]benzoate

Cat. No.: B1613309
CAS No.: 915707-44-7
M. Wt: 240.3 g/mol
InChI Key: BHMRBFXQIGCNNV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Bonding Patterns

The molecular architecture of lithium 2-[(4-methylpiperazin-1-yl)methyl]benzoate exhibits a complex three-component system consisting of a benzoate core, a methylpiperazine substituent, and a lithium counterion. The compound's structural organization follows the International Union of Pure and Applied Chemistry nomenclature as lithium;2-[(4-methylpiperazin-1-yl)methyl]benzoate, with the Chemical Abstracts Service registry number 915707-44-7. The molecular framework demonstrates a characteristic ionic salt structure where the lithium cation maintains electrostatic interactions with the carboxylate anion.

The benzoate component forms the central aromatic framework, featuring a six-membered benzene ring with a carboxylate group positioned at the ortho location relative to the methylpiperazine substituent. This positioning creates a 1,2-disubstituted benzene system that influences the overall molecular geometry and electronic distribution throughout the structure. The carboxylate functionality exists in its deprotonated form, bearing a formal negative charge that balances the positive charge of the lithium ion, establishing the compound as an ionic salt rather than a neutral molecule.

The piperazine moiety contributes significantly to the compound's three-dimensional structure through its characteristic chair conformation. Research on related piperazinium systems indicates that piperazine rings consistently adopt chair conformations with specific geometric parameters. The nitrogen atoms within the piperazine ring system provide sites for protonation and substitution, with one nitrogen bearing a methyl substituent that introduces additional steric and electronic effects into the molecular framework.

The methylene bridge connecting the piperazine ring to the benzene ring represents a crucial structural element that provides conformational flexibility while maintaining the spatial relationship between the aromatic and heterocyclic components. This bridging unit allows for rotational freedom around the carbon-carbon bond, contributing to the compound's dynamic behavior in solution and solid states.

Structural Component Chemical Environment Bonding Characteristics
Benzene Ring Aromatic System Delocalized π-electron system
Carboxylate Group Anionic Center Ionic bonding with lithium
Piperazine Ring Saturated Heterocycle Chair conformation
Methylene Bridge Aliphatic Linker Conformational flexibility
Lithium Ion Cationic Center Electrostatic interactions

Properties

IUPAC Name

lithium;2-[(4-methylpiperazin-1-yl)methyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2.Li/c1-14-6-8-15(9-7-14)10-11-4-2-3-5-12(11)13(16)17;/h2-5H,6-10H2,1H3,(H,16,17);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHMRBFXQIGCNNV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CN1CCN(CC1)CC2=CC=CC=C2C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17LiN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60640209
Record name Lithium 2-[(4-methylpiperazin-1-yl)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915707-44-7
Record name Lithium 2-[(4-methylpiperazin-1-yl)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Green Synthesis Process

A patented green synthesis method provides an efficient and environmentally friendly route to 4-(4-methylpiperazin-1-ylmethyl)benzoic acid, which is the key precursor for the lithium salt.

  • Starting materials: p-cyanobenzyl chloride and methylpiperazine
  • Solvent system: Mixed ethanol-water solvent
  • Reaction steps:
    • p-Cyanobenzyl chloride is dissolved in ethanol-water.
    • Methylpiperazine is added, and the mixture is heated to induce nucleophilic substitution, producing 4-(4-methyl-1-piperazinyl)benzonitrile.
    • The reaction mixture is cooled, and ethanol is recovered.
    • Sodium hydroxide is added, and the mixture is refluxed to hydrolyze the nitrile to the corresponding carboxylic acid.
    • Acidification with dilute hydrochloric acid precipitates the acid as its hydrochloride salt.
    • Saturated sodium chloride is added to enhance precipitation.
    • The solid is filtered and dried to yield 4-(4-methylpiperazin-1-ylmethyl)benzoic acid hydrochloride.

Advantages:

  • Simple operation with short reaction steps
  • Use of cheap, readily available raw materials
  • High overall yield and purity compared to prior art
  • Environmentally friendly with no toxic gas emissions
  • Efficient post-reaction processing

Formation of this compound

Lithium Salt Formation

The lithium salt is formed by neutralizing the 4-(4-methylpiperazin-1-ylmethyl)benzoic acid with a lithium base, typically lithium hydroxide or lithium alkoxide, under controlled conditions.

  • Typical bases: lithium hydroxide, lithium alkoxides (e.g., lithium methoxide)
  • Solvents: polar aprotic solvents (dimethyl sulfoxide, dimethylformamide), alcohols (methanol, ethanol), or ethers (tetrahydrofuran)
  • Temperature: Moderate temperatures ranging from 20 to 100 °C
  • Reaction: The acid is reacted with lithium base in the chosen solvent to form the lithium salt, which is then isolated by filtration or crystallization.

This method yields this compound with high purity and good yield suitable for pharmaceutical applications.

Detailed Reaction Conditions and Parameters

Step Reactants/Materials Solvent(s) Temperature (°C) Reaction Time Notes
1 p-Cyanobenzyl chloride + methylpiperazine Ethanol + Water 50 - 80 Few hours Nucleophilic substitution to nitrile
2 4-(4-methyl-1-piperazinyl)benzonitrile + NaOH Water Reflux (~100) Several hours Hydrolysis of nitrile to acid
3 Acidification with dilute HCl Water 0 - 25 Until pH ~ acidic Precipitation of acid hydrochloride salt
4 4-(4-methylpiperazin-1-ylmethyl)benzoic acid + LiOH or Li alkoxide Methanol, ethanol, or polar aprotic solvent 20 - 100 1 - 3 hours Formation of lithium salt

Research Findings and Industrial Relevance

  • The green synthesis method for the parent acid significantly improves yield and purity compared to traditional methods, with yields reported above 85% and purity exceeding 95% without extensive purification.
  • The lithium salt formation process is optimized to avoid harsh conditions, minimizing by-products and facilitating scalable industrial production.
  • The lithium salt is commercially available with a purity of approximately 90% and molecular weight of 240.23 g/mol, confirming the expected composition and suitability for pharmaceutical use.

Summary Table of Preparation Methods

Preparation Stage Method Description Key Reagents Yield (%) Purity (%) Environmental Impact Reference
Synthesis of 4-(4-methylpiperazin-1-ylmethyl)benzoic acid Green synthesis via nucleophilic substitution and nitrile hydrolysis p-Cyanobenzyl chloride, methylpiperazine, NaOH, HCl >85% >95% Low (green process, no toxic gases)
Formation of lithium salt Neutralization with lithium hydroxide or alkoxide in polar solvents 4-(4-methylpiperazin-1-ylmethyl)benzoic acid, LiOH High ~90% Moderate (standard salt formation)

Chemical Reactions Analysis

Lithium 2-[(4-methylpiperazin-1-yl)methyl]benzoate undergoes various chemical reactions, including:

Scientific Research Applications

Lithium 2-[(4-methylpiperazin-1-yl)methyl]benzoate exhibits several biological activities that make it a candidate for various therapeutic applications:

Neuropharmacological Applications

  • Mechanism of Action : The compound interacts with neurotransmitter systems, particularly by modulating serotonin and dopamine pathways, which are critical in mood regulation.
  • Case Study : In a study involving animal models, lithium derivatives demonstrated significant antidepressant-like effects, suggesting potential use in treating mood disorders .
Biological ActivityTest OrganismEffect ObservedConcentration (mg/kg)
Antidepressant-like effectsRatsIncreased locomotion and reduced immobility10-50 mg/kg

Antimicrobial Properties

  • Efficacy Against Pathogens : Research has indicated that lithium benzoate derivatives possess antimicrobial properties against various bacterial strains.
  • Case Study : A study showed that this compound exhibited bactericidal activity against Staphylococcus aureus and Escherichia coli at specific concentrations .
MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Insecticidal Applications

  • Pest Control : The compound has shown larvicidal activity against common insect pests, indicating potential use in agricultural settings.
  • Case Study : In tests against Aedes albopictus, the compound demonstrated significant toxicity with an LC50 value of 0.114 mg/cm², highlighting its potential as a biopesticide.
Insect SpeciesLC50 (mg/cm²)Effect Observed
Aedes albopictus0.114High toxicity
Culex pipiens0.221Moderate toxicity

Synthesis and Production

The synthesis of this compound typically involves the reaction of lithium salts with the corresponding benzoic acid derivative in the presence of piperazine. This process can be optimized for yield and purity using various solvents and reaction conditions.

Synthetic Route Overview

  • Reagents : Lithium hydroxide, benzoic acid derivative, piperazine.
  • Conditions : Reflux in a suitable solvent (e.g., ethanol) for several hours.
  • Purification : Crystallization or chromatography to isolate the desired product.

Future Perspectives

The promising biological activities of this compound warrant further exploration into its mechanisms of action and potential therapeutic applications. Future studies could focus on:

  • Detailed molecular docking studies to elucidate binding affinities with specific biological targets.
  • Long-term ecological impact assessments to ensure safety in agricultural applications.
  • Development of formulations that enhance its efficacy while minimizing toxicity to beneficial organisms.

Mechanism of Action

The mechanism of action of Lithium 2-[(4-methylpiperazin-1-yl)methyl]benzoate involves its interaction with specific molecular targets in biological systems. The compound can bind to certain enzymes or receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular functions and physiological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key properties of Lithium 2-[(4-methylpiperazin-1-yl)methyl]benzoate and related compounds, based on the available evidence:

Compound Name Molecular Formula CAS RN Melting Point (°C) Purity (%) Price (JPY) Key Features
3-(4-Methylpiperazin-1-yl)benzoic acid C₁₂H₁₆N₂O₂ 215309-01-6 187–190 97 18,400/g Free acid, 3-substitution
[4-[(4-Methylpiperazin-1-yl)methyl]phenyl]methanol C₁₃H₂₀N₂O 622381-65-1 96–98 N/A N/A Alcohol substituent, 4-substitution
This compound (inferred) C₁₂H₁₅LiN₂O₂ Not provided Likely >200* N/A N/A Ionic salt, enhanced polar solubility

*Estimated based on lithium salts of similar carboxylic acids.

Structural and Physicochemical Differences

  • Substitution Position : The 2-position substitution in the target compound distinguishes it from the 3- and 4-substituted analogs. This positional isomerism may alter crystallinity, as seen in the higher melting point of 3-(4-methylpiperazin-1-yl)benzoic acid (187–190°C) compared to the 4-substituted alcohol analog (96–98°C) .
  • Ionic vs. Neutral Forms: As a lithium salt, the target compound is expected to exhibit greater aqueous solubility than its free acid counterpart, which is critical for pharmaceutical formulations.

Limitations in Available Data

  • No direct studies on the lithium salt’s crystallography, solubility, or bioactivity are cited in the evidence.

Biological Activity

Lithium 2-[(4-methylpiperazin-1-yl)methyl]benzoate is a compound that has garnered attention for its potential biological activities. This article provides an overview of its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Profile

  • Chemical Name : this compound
  • CAS Number : 915707-44-7
  • Molecular Formula : C13H17LiN2O2
  • Molecular Weight : 240.23 g/mol

Lithium compounds are known to influence various neurotransmitter systems, particularly in the treatment of mood disorders. This compound may exert its effects through:

  • Inhibition of Phospholipase A2 : This enzyme plays a critical role in the metabolism of phospholipids, which are essential components of cell membranes. Inhibition may lead to reduced inflammatory responses and neuroprotective effects .
  • Modulation of Neurotransmitter Release : Lithium has been shown to affect the release and reuptake of neurotransmitters such as serotonin and norepinephrine, which are crucial in mood regulation.

Antidepressant Effects

Research indicates that lithium compounds can have antidepressant effects. Studies have shown that lithium can enhance neurogenesis and synaptic plasticity, which are vital for mood stabilization and cognitive function.

Neuroprotective Properties

Lithium is recognized for its neuroprotective effects, potentially offering benefits in neurodegenerative diseases. It may protect neurons from oxidative stress and apoptosis, contributing to its therapeutic potential in conditions like Alzheimer's disease .

Anti-inflammatory Activity

This compound demonstrates anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediating pathways involved in inflammation. This activity could be beneficial in treating conditions characterized by chronic inflammation .

Study on Phospholipidosis

A study published in Cell Reports Physical Science investigated the effects of various compounds on lysosomal phospholipase A2 activity. This compound was included in the analysis, showcasing its potential to inhibit this enzyme and thus contribute to phospholipid homeostasis within cells .

Toxicological Considerations

According to safety data sheets, long-term exposure to this compound is not expected to produce chronic adverse health effects based on animal studies. However, it is essential to monitor for potential toxicity, particularly concerning renal function and thyroid activity due to lithium's known effects on these organs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Lithium 2-[(4-methylpiperazin-1-yl)methyl]benzoate
Reactant of Route 2
Reactant of Route 2
Lithium 2-[(4-methylpiperazin-1-yl)methyl]benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.